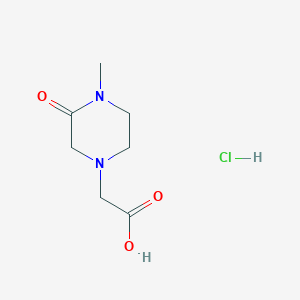

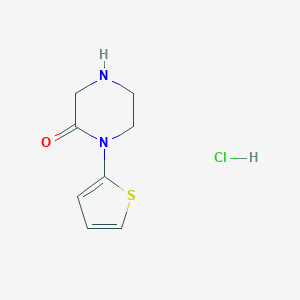

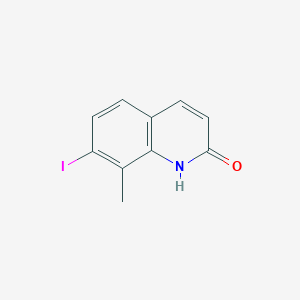

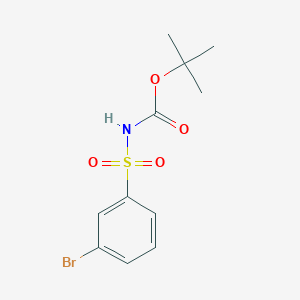

![molecular formula C11H8ClN5O B1469466 3-(5-Cloro-4-metoxipirimidin-2-il)pirazolo[1,5-a]pirazina CAS No. 1330044-04-6](/img/structure/B1469466.png)

3-(5-Cloro-4-metoxipirimidin-2-il)pirazolo[1,5-a]pirazina

Descripción general

Descripción

“3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine” is a heterocyclic compound. It’s a part of the pyrazolo[3,4-b]pyridine derivatives which have been synthesized and evaluated as TRK inhibitors .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular formula of “3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine” is C11H8ClN5O and it has a molecular weight of 261.67 g/mol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include scaffold hopping and computer-aided drug design . The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline involves a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación

Moléculas Fluorescentes para el Estudio de Procesos Intracelulares

Este compuesto, siendo parte de la familia de las pirazolo[1,5-a]pirimidinas (PPs), ha sido identificado como estratégico para aplicaciones ópticas . Las moléculas fluorescentes son herramientas cruciales para estudiar la dinámica de los procesos intracelulares .

Quimiosensores

La familia PPs, incluyendo el compuesto en cuestión, ha sido utilizada en el desarrollo de quimiosensores . Estos son dispositivos que responden a un analito químico particular o a un grupo de analitos .

Progreso de Materiales Orgánicos

La familia PPs ha sido utilizada en el progreso de materiales orgánicos . Esto implica el desarrollo de nuevos materiales y sus aplicaciones .

Agentes Antitumorales

Se ha encontrado que algunos derivados de la pirazolo[1,5-a]pirimidina tienen efectos antitumorales . Han sido probados por líneas celulares A549 y H1975 con larotrectinib como los fármacos de control positivo .

Inhibidores No Nucleósidos de la Transcriptasa Inversa (INNRTIs)

Se ha demostrado que los INNRTIs son un componente clave de la terapia antirretroviral altamente activa (TARHA) . El uso de INNRTIs se ha convertido en parte de las terapias antivirales combinadas estándar, produciendo resultados clínicos con eficacia comparable a otros regímenes antivirales .

Interacciones Bio-Macromoleculares

Los compuestos heterocíclicos fluorogénicos, incluyendo las pirazolo[1,5-a]pirimidinas, se han utilizado en investigaciones relacionadas con las interacciones bio-macromoleculares . Estas interacciones son fundamentales para la mayoría de los procesos en los sistemas biológicos .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of these compounds .

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology, and their tunable photophysical properties .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting that they may have significant effects on light absorption and emission .

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that these properties may be influenced by environmental factors .

Direcciones Futuras

The pyrazolo[3,4-b]pyridine derivatives, including “3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine”, have potential for further exploration due to their inhibitory activity against TRKA . They could be important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .

Análisis Bioquímico

Biochemical Properties

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can interact with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways such as the PI3K/Akt and Ras/Erk pathways, which are involved in cell proliferation, survival, and differentiation . By affecting these pathways, 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can induce changes in gene expression, leading to altered cellular behavior and metabolic activity.

Molecular Mechanism

At the molecular level, 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as CDKs, inhibiting their activity and disrupting normal cellular processes . Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in nucleotide synthesis, energy metabolism, and redox balance . By modulating these pathways, 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can alter cellular metabolism and contribute to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy . The compound may be actively transported into specific cellular compartments or tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and apoptosis. The precise localization of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is essential for its role in regulating cellular processes.

Propiedades

IUPAC Name |

3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDWXPJSHZGILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Cl)C2=C3C=NC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

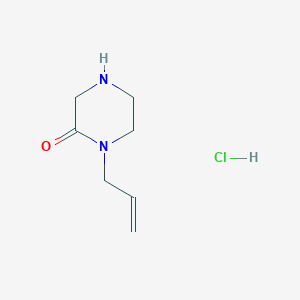

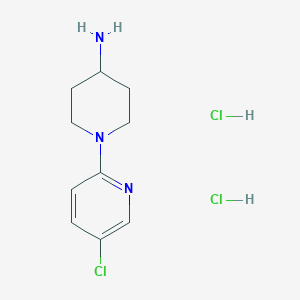

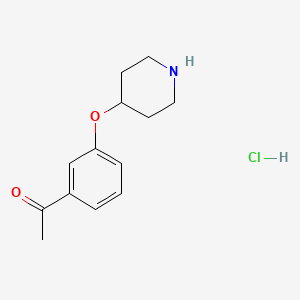

![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)